4-tert-butyl-N-(3-chloropropanoyl)benzamide
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-tert-butyl-N-(3-chloropropanoyl)benzamide typically involves the reaction of 4-tert-butylbenzoyl chloride with 3-chloropropanoic acid in the presence of a base such as triethylamine. The reaction is carried out under anhydrous conditions to prevent hydrolysis of the acyl chloride .
Industrial Production Methods
the general approach would involve scaling up the laboratory synthesis process, ensuring proper handling of reagents and maintaining stringent quality control measures to produce the compound in bulk .
Chemical Reactions Analysis
Types of Reactions
4-tert-butyl-N-(3-chloropropanoyl)benzamide can undergo various chemical reactions, including:
Substitution Reactions: The chlorine atom in the 3-chloropropanoyl group can be substituted by nucleophiles such as amines or thiols.
Reduction Reactions: The carbonyl group in the benzamide moiety can be reduced to an alcohol using reducing agents like lithium aluminum hydride.
Oxidation Reactions: The tert-butyl group can be oxidized to a carboxylic acid under strong oxidative conditions.
Common Reagents and Conditions
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Reduction: Lithium aluminum hydride in anhydrous ether.
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Major Products Formed
Substitution: Formation of N-substituted benzamides.
Reduction: Formation of 4-tert-butyl-N-(3-hydroxypropyl)benzamide.
Oxidation: Formation of 4-tert-butyl-N-(3-carboxypropyl)benzamide.
Scientific Research Applications
4-tert-butyl-N-(3-chloropropanoyl)benzamide is used in various scientific research applications, including:
Chemistry: As a reagent in organic synthesis and as a building block for more complex molecules.
Biology: In proteomics research to study protein interactions and modifications.
Industry: Used in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-tert-butyl-N-(3-chloropropanoyl)benzamide is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, involved in biochemical pathways. Further research is needed to elucidate the exact molecular targets and pathways involved .
Comparison with Similar Compounds
Similar Compounds
4-tert-butylbenzamide: Lacks the 3-chloropropanoyl group, making it less reactive in substitution reactions.
N-(3-chloropropanoyl)benzamide: Lacks the tert-butyl group, which affects its steric and electronic properties.
4-tert-butyl-N-(2-chloropropanoyl)benzamide: Similar structure but with a different position of the chlorine atom, affecting its reactivity and applications.
Uniqueness
4-tert-butyl-N-(3-chloropropanoyl)benzamide is unique due to the presence of both the tert-butyl group and the 3-chloropropanoyl group, which confer distinct steric and electronic properties. These properties make it a valuable compound in various chemical reactions and research applications .
Properties
IUPAC Name |
4-tert-butyl-N-(3-chloropropanoyl)benzamide | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18ClNO2/c1-14(2,3)11-6-4-10(5-7-11)13(18)16-12(17)8-9-15/h4-7H,8-9H2,1-3H3,(H,16,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGRIDTIDXGKTTP-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)C1=CC=C(C=C1)C(=O)NC(=O)CCCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18ClNO2 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.75 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.